(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride is a chemical compound notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound features a benzodioxin structure, which is characterized by the presence of a dioxin ring fused with a benzene ring, along with a fluorine substituent that enhances its biological activity.
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride is classified as an organic compound and falls under the category of substituted benzodioxins. It is also categorized as an amine due to the presence of the methylamine functional group.
The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of appropriate solvents and reagents is crucial for successful reactions.
The molecular structure of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride consists of:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.67 g/mol |
| IUPAC Name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine; hydrochloride |
| InChI Key | NMKUDRCKKSKMBP-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC(=CC2=C1OCOC2)F.Cl |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism by which (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride exerts its effects involves interaction with biological targets at the molecular level. The fluorine atom may enhance lipophilicity and increase binding affinity to target proteins or enzymes, potentially leading to altered biological pathways.
The compound exhibits characteristics typical of organic amines:
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Assay Percent Range | 97% |
| CAS Number | 859833-12-8 |
| MDL Number | MFCD07772790 |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride has several promising applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7